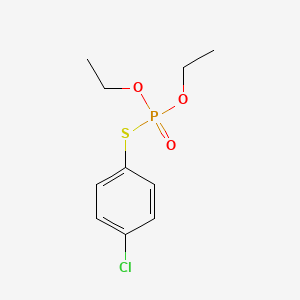

Phosphorothioic acid, S-(4-chlorophenyl) O,O-diethyl ester

Description

Phosphorothioic acid, S-(4-chlorophenyl) O,O-diethyl ester is an organophosphorus compound characterized by a central phosphorus atom bonded to two ethoxy (O,O-diethyl) groups and a 4-chlorophenylthio (S-(4-chlorophenyl)) substituent. Organophosphorus compounds of this class often exhibit insecticidal or acaricidal properties, acting as cholinesterase inhibitors .

Propriétés

IUPAC Name |

1-chloro-4-diethoxyphosphorylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClO3PS/c1-3-13-15(12,14-4-2)16-10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMBHXLSOJHVRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)SC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClO3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196446 | |

| Record name | Phosphorothioic acid, S-(4-chlorophenyl) O,O-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4524-70-3 | |

| Record name | AI 3-10616 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004524703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorothioic acid, S-(4-chlorophenyl) O,O-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Phosphorothioic acid, S-(4-chlorophenyl) O,O-diethyl ester can be synthesized through the reaction of 4-chlorothiophenol with diethyl phosphorochloridate in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of phosphorothioic acid, S-(4-chlorophenyl) O,O-diethyl ester involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions

Phosphorothioic acid, S-(4-chlorophenyl) O,O-diethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to the corresponding thiol.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding thiol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Overview

Phosphorothioic acid, S-(4-chlorophenyl) O,O-diethyl ester is primarily recognized for its role as a pesticide due to its ability to inhibit acetylcholinesterase (AChE), an enzyme critical for nerve function in pests. Its chemical structure allows it to effectively disrupt nerve impulse transmission, leading to paralysis and death in target organisms.

Chemical Reactions

Phosphorothioic acid, S-(4-chlorophenyl) O,O-diethyl ester undergoes several important chemical reactions:

- Oxidation : Converts to sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide.

- Reduction : Can be reduced to the corresponding thiol using agents like lithium aluminum hydride.

- Substitution : Engages in nucleophilic substitution reactions where the chlorine atom can be replaced by other nucleophiles.

Chemistry

In organic synthesis, this compound serves as a reagent for introducing phosphorothioate groups into various molecular frameworks. Its versatility allows chemists to explore new synthetic pathways and develop novel compounds.

Biology

Phosphorothioic acid has been extensively studied for its enzyme inhibition properties. It is particularly noted for its effects on AChE, making it a subject of interest in neurobiology. Research indicates that the compound's mechanism involves binding to the active site of AChE, preventing acetylcholine breakdown and leading to increased neurotransmitter levels.

Medicine

The potential therapeutic applications of phosphorothioic acid are being investigated due to its enzyme inhibition characteristics. Studies suggest that compounds with similar structures may offer insights into developing treatments for neurological disorders by modulating cholinergic signaling pathways.

Agriculture

As a pesticide, phosphorothioic acid is widely used in agriculture to control a variety of pests. Its effectiveness stems from its ability to inhibit AChE in insects, providing a means of pest management that reduces crop damage.

Case Studies

- Pesticidal Efficacy : A study demonstrated the effectiveness of phosphorothioic acid against common agricultural pests. The compound showed significant mortality rates in treated populations compared to controls, highlighting its potential as a reliable pesticide .

- Enzyme Inhibition Research : Research published in toxicology journals has detailed experiments where phosphorothioic acid was used to assess AChE inhibition across different species. Results indicated varying levels of sensitivity among species, which is crucial for understanding environmental impacts .

- Synthesis Innovations : Recent advancements in synthetic methodologies have optimized the production of phosphorothioic acid derivatives, enhancing their applicability in both industrial and laboratory settings .

Mécanisme D'action

The primary mechanism of action of phosphorothioic acid, S-(4-chlorophenyl) O,O-diethyl ester involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function. By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to the paralysis and death of pests. The molecular target is the active site of acetylcholinesterase, where the compound binds and prevents the breakdown of acetylcholine .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Phosphorothioate Core

The following compounds share the O,O-diethyl phosphorothioate backbone but differ in the sulfur-linked substituent, which significantly impacts their chemical behavior and biological activity:

O,O-Diethyl S-(4-Nitrophenyl) Phosphorothioate (CAS 3270-86-8)

- Structure : Features a 4-nitrophenyl group instead of 4-chlorophenyl.

- Properties: The nitro group is a stronger electron-withdrawing group than chlorine, likely increasing reactivity toward nucleophilic targets (e.g., acetylcholinesterase). This compound, known as Isoparathion, is used as an insecticide .

- Toxicity : Parathion analogs (e.g., methyl parathion) typically exhibit high acute toxicity, with LD₅₀ values in rodents ranging from 3–30 mg/kg .

Carbophenothion (CAS 786-19-6)

- Structure : Phosphorodithioic acid with a [(4-chlorophenyl)thio]methyl group.

- Carbophenothion is a broad-spectrum insecticide and acaricide .

- Toxicity : Reported oral LD₅₀ in mice is 274 mg/kg, indicating moderate toxicity .

PTMP (CAS 7173-84-4)

- Structure : Contains a [(4-chlorophenyl)thio]methyl group attached to sulfur.

- Properties: Used in agriculture for pest control. Its metabolic activation may involve oxidation to sulfoxide or sulfone derivatives (e.g., Carbophenoxon sulfone, CAS 102089-49-6) .

Alkyl vs. Aryl Substituents

Amiton (O,O-Diethyl S-2-Diethylaminoethyl Phosphorothioate)

- Structure: Features a diethylaminoethyl group instead of an aromatic substituent.

- Properties : Acts as a systemic insecticide and potent cholinesterase inhibitor.

- Toxicity : Extremely toxic, with LD₅₀ values as low as 1.8 mg/kg in rats .

Phosphorothioic Acid, O,O-Dimethyl O-[3-Methyl-4-(Methylsulfonyl)Phenyl Ester (CAS 3761-42-0)

- Structure : Methyl groups replace ethyl groups on phosphorus, and a methylsulfonylphenyl group is attached.

Physicochemical and Toxicological Data Comparison

Key Findings and Implications

Substituent Effects: Electron-withdrawing groups (e.g., nitro in CAS 3270-86-8) increase reactivity and toxicity compared to chloro substituents. Thiomethyl bridges (e.g., Carbophenothion) enhance lipid solubility and persistence in biological systems .

Toxicity Trends: Alkylamino substituents (e.g., Amiton) drastically increase acute toxicity due to enhanced interaction with cholinesterase . Aryl derivatives with chlorine or nitro groups exhibit moderate to high toxicity, depending on substituent position and electronic effects .

Applications :

- Most compounds in this class are utilized as pesticides, with variations in specificity (e.g., acaricides vs. broad-spectrum insecticides) .

Activité Biologique

Phosphorothioic acid, S-(4-chlorophenyl) O,O-diethyl ester, commonly referred to as a phosphorothioate, is an organophosphorus compound with significant biological activity. This article delves into its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Chemical Formula : C12H16ClO4PS

- Molecular Weight : 303.75 g/mol

- CAS Number : 298-04-4

The compound features a phosphorus atom bonded to sulfur and a chlorophenyl group, which may influence its biological interactions.

Phosphorothioic esters are known to act primarily as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine in synaptic clefts. The inhibition of AChE leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. This mechanism underlies the toxicological effects associated with many organophosphates.

1. Toxicological Studies

Numerous studies have evaluated the toxicity of phosphorothioic compounds. The following table summarizes key findings related to acute toxicity and effects on various biological systems:

The data indicates that phosphorothioic acid derivatives exhibit varying degrees of toxicity depending on the organism and exposure conditions.

2. In Vitro Studies

In vitro assessments have demonstrated that phosphorothioic acid can inhibit various enzymes beyond AChE, including lipoxygenases (LOXs). A recent study showed that derivatives of chlorophenyl compounds exhibited potent inhibition against soybean LOX with IC50 values ranging from 17.43 µM to 41.83 µM .

Case Study 1: Environmental Impact

A study conducted on the environmental persistence of phosphorothioic acid indicated a bioaccumulation factor (BCF) of approximately 3,931 L/kg in aquatic organisms, suggesting significant potential for ecological impact and trophic transfer .

Case Study 2: Clinical Observations

Clinical reports have documented cases of poisoning due to accidental exposure to phosphorothioates in agricultural settings. Symptoms included acute respiratory failure and neurological impairment, emphasizing the need for safety measures in handling these compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.